(3-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
The compound (3-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-chlorobenzoyl chloride and 6,7-dimethoxy-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Procedure: The 3-chlorobenzoyl chloride is added dropwise to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline and triethylamine in dichloromethane at low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Interaction: Binds to specific receptors, modulating their activity and triggering downstream signaling pathways.
Cellular Pathways: Influences cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3-chlorophenyl)(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methanone: Similar structure but with a fully saturated isoquinoline ring.
(3-chlorophenyl)(6,7-dimethoxyisoquinolin-2-yl)methanone: Similar structure but with an unsaturated isoquinoline ring.
Uniqueness
Structural Features: The combination of a 3-chlorophenyl group and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is unique and contributes to its distinct chemical and biological properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups influences its reactivity and makes it versatile in various chemical reactions.
Biological Activity: Its specific structure allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development.
This detailed overview provides a comprehensive understanding of (3-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18ClNO3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-9-12-6-7-20(11-14(12)10-17(16)23-2)18(21)13-4-3-5-15(19)8-13/h3-5,8-10H,6-7,11H2,1-2H3 |
InChI Key |
JSRWVWIOYOVPTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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